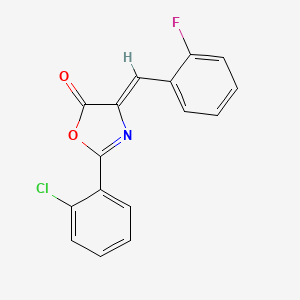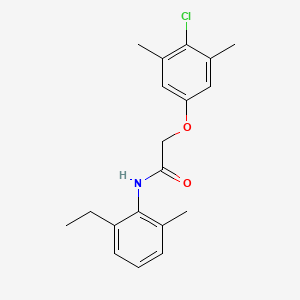![molecular formula C19H27N3O3 B5852801 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide, also known as BRL-15572, is a compound that has been widely studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain.
Mechanism of Action
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide selectively binds to the dopamine D3 receptor and blocks its activity. This receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward and motivation pathways. By blocking the dopamine D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. It may also improve cognitive function by modulating dopamine signaling in the prefrontal cortex.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent antagonistic effect on the dopamine D3 receptor. It has minimal affinity for other dopamine receptor subtypes, which reduces the risk of off-target effects. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of addiction and schizophrenia. It has also been shown to alleviate motor symptoms in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. It has also been shown to have minimal off-target effects, which reduces the risk of confounding variables in experiments. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain experiments. It also has poor solubility in aqueous solutions, which may require the use of solubilizing agents or alternative delivery methods.
Future Directions
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide. One area of interest is the potential therapeutic applications of this compound in addiction, schizophrenia, and Parkinson's disease. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in these disorders. Another area of interest is the development of novel compounds that target the dopamine D3 receptor with greater selectivity and potency than this compound. These compounds may have improved therapeutic potential and fewer off-target effects than this compound. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its mechanism of action and potential side effects.
Synthesis Methods
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the coupling of 1,3-benzodioxole with piperazine, followed by acylation with cyclopentylacetic anhydride. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. By blocking this receptor, this compound may help reduce drug-seeking behavior and improve cognitive function in individuals with addiction or schizophrenia. In Parkinson's disease, this compound may help alleviate motor symptoms by modulating dopamine signaling in the brain.
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(20-16-3-1-2-4-16)13-22-9-7-21(8-10-22)12-15-5-6-17-18(11-15)25-14-24-17/h5-6,11,16H,1-4,7-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHHLWGAHBPMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)
![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)



![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)